

GDC-0276 Clinical Trial Discontinuation: A Technical Support Center

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Compound of Interest

Compound Name: GDC-0276

Cat. No.: B607615

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This technical support center provides researchers, scientists, and drug development professionals with information regarding the discontinuation of the **GDC-0276** clinical trial. The content is presented in a question-and-answer format to address specific issues that may be encountered during experimental research.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the discontinuation of the **GDC-0276** clinical trial?

The clinical development of **GDC-0276**, a potent and selective NaV1.7 inhibitor, was halted due to safety and tolerability concerns that emerged during a first-in-human, Phase 1 clinical trial (NCT02856152) in healthy volunteers.^{[1][2]} Specifically, dose-limiting adverse events were observed, including hypotension at higher single doses and elevations in liver transaminases with multiple doses.^{[1][2]}

Q2: What was the intended mechanism of action for **GDC-0276**?

GDC-0276 was designed as a potent, selective, and reversible inhibitor of the voltage-gated sodium channel NaV1.7.^{[3][4]} This channel is a key component in the pain signaling pathway, and genetic evidence in humans suggests that inhibiting NaV1.7 could lead to effective analgesia.^[1] The compound was developed to address the shortcomings of existing pain medications, such as addiction and off-target side effects.^[3]

Q3: Were there any serious adverse events reported in the **GDC-0276** Phase 1 trial?

No deaths or serious adverse events (SAEs) were reported during the Phase 1 trial.^{[1][2]} However, the observed adverse events, particularly hypotension and liver transaminase elevations, were significant enough to limit further dose escalation and ultimately led to the discontinuation of the program.^[1]

Q4: What is known about the discontinuation of the related compound, GDC-0310?

GDC-0310 was another selective NaV1.7 inhibitor from the same discovery program as **GDC-0276**.^{[4][5]} While it also completed Phase 1 trials, the reasons for the discontinuation of its development have not been publicly disclosed.^[5]

Troubleshooting Guide for Related Research

Issue: Observing unexpected cardiovascular effects (e.g., hypotension) in preclinical studies of NaV1.7 inhibitors.

Possible Cause: While NaV1.7 is primarily expressed in the peripheral nervous system, off-target effects or the on-target modulation of NaV1.7 in other tissues could contribute to cardiovascular changes. The experience with **GDC-0276**, where hypotension was a dose-limiting factor in a single-dose cohort, highlights this potential liability.^[1]

Troubleshooting Steps:

- **Assess Target Selectivity:** Profile the compound against a broad panel of ion channels, including other NaV subtypes and cardiovascular-relevant channels, to rule out off-target activity.
- **In Vivo Cardiovascular Monitoring:** Conduct thorough cardiovascular safety pharmacology studies in relevant animal models, including telemetry monitoring of blood pressure and heart rate.
- **Dose-Response Evaluation:** Carefully evaluate the dose-response relationship for both efficacy and cardiovascular adverse effects to determine if a therapeutic window exists.

Issue: Detecting elevated liver enzymes in preclinical toxicology studies.

Possible Cause: Drug-induced liver injury is a common reason for drug candidate failure. The observation of frequently elevated liver transaminases in the multiple-dose cohorts of the **GDC-0276** trial underscores the importance of monitoring hepatic safety for this class of compounds. [\[1\]](#)[\[2\]](#)

Troubleshooting Steps:

- **In Vitro Hepatotoxicity Assays:** Utilize in vitro models, such as primary human hepatocytes, to assess the potential for direct cellular toxicity, mitochondrial toxicity, and bile salt export pump (BSEP) inhibition.
- **Metabolite Profiling:** Identify and characterize the metabolites of the compound to determine if any reactive metabolites are formed that could contribute to liver injury.
- **In Vivo Toxicology Studies:** Conduct comprehensive in vivo toxicology studies in at least two species, with a focus on histopathological examination of the liver and monitoring of liver function markers.

Data Presentation

Summary of GDC-0276 Phase 1 Clinical Trial Design

Parameter	Description
Study Title	A Phase I, Randomized, Double-Blind, Placebo-Controlled, Single-Blind, Single- and Multiple-Dose Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of GDC-0276 in Healthy Subjects.[1]
Clinical Trial ID	NCT02856152
Participants	183 randomized healthy volunteers.[1]
Formulations	Powder-in-capsule (PIC) and cyclodextrin solution (CD).[1]
Single Ascending Dose (SAD) - PIC	7 cohorts, doses ranging from 2 mg to 270 mg. [1]
Single Ascending Dose (SAD) - CD	5 cohorts, doses ranging from 45 mg to 540 mg. [1]
Multiple Ascending Dose (MAD) - PIC	Total daily doses from 15 mg to 540 mg, administered for up to 10 or 14 days.[1]
Primary Endpoints	Safety and tolerability, assessed by monitoring adverse events, vital signs, physical examinations, ECGs, and laboratory tests.[1]
Secondary Endpoint	Characterize the plasma pharmacokinetics of GDC-0276.[1]

Key Safety and Tolerability Findings from the GDC-0276 Phase 1 Trial

Finding	Details	Citation
Hypotension	Limited tolerability in the 540 mg single-dose cyclodextrin (SD-CD) cohort.	[1]
Liver Transaminase Elevations	Frequently observed in the multiple-dose powder-in-capsule (PIC) cohorts.	[1][2]
Maximum Tolerated Single Dose	Adequately tolerated up to 270 mg for the PIC formulation and 360 mg for the CD formulation.	[1]
Maximum Tolerated Multiple Dose	Tolerated up to 270 mg twice daily with the PIC formulation, but with frequent liver transaminase elevations.	[1]

Note: Detailed quantitative data on the incidence of specific adverse events and pharmacokinetic parameters from the **GDC-0276** Phase 1 trial are not publicly available in tabular format. The information presented is a summary of the published findings.

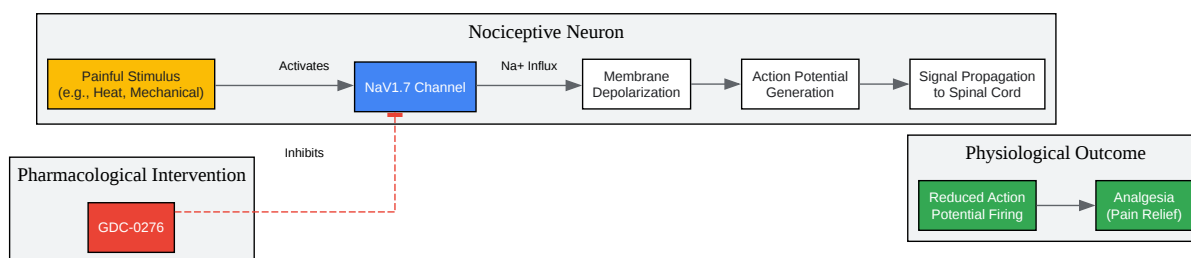
Experimental Protocols

Protocol: Phase 1 Single and Multiple Ascending Dose Study

- Subject Recruitment: Healthy male and female volunteers meeting specific inclusion and exclusion criteria were enrolled.
- Randomization and Blinding: The study was conducted in a randomized, double-blind, placebo-controlled manner for the single and multiple ascending dose cohorts.
- Dosing Regimen:
 - Single Ascending Dose (SAD): Subjects received a single oral dose of **GDC-0276** (either as a powder-in-capsule or a cyclodextrin solution) or a placebo. Doses were escalated in subsequent cohorts pending safety review.

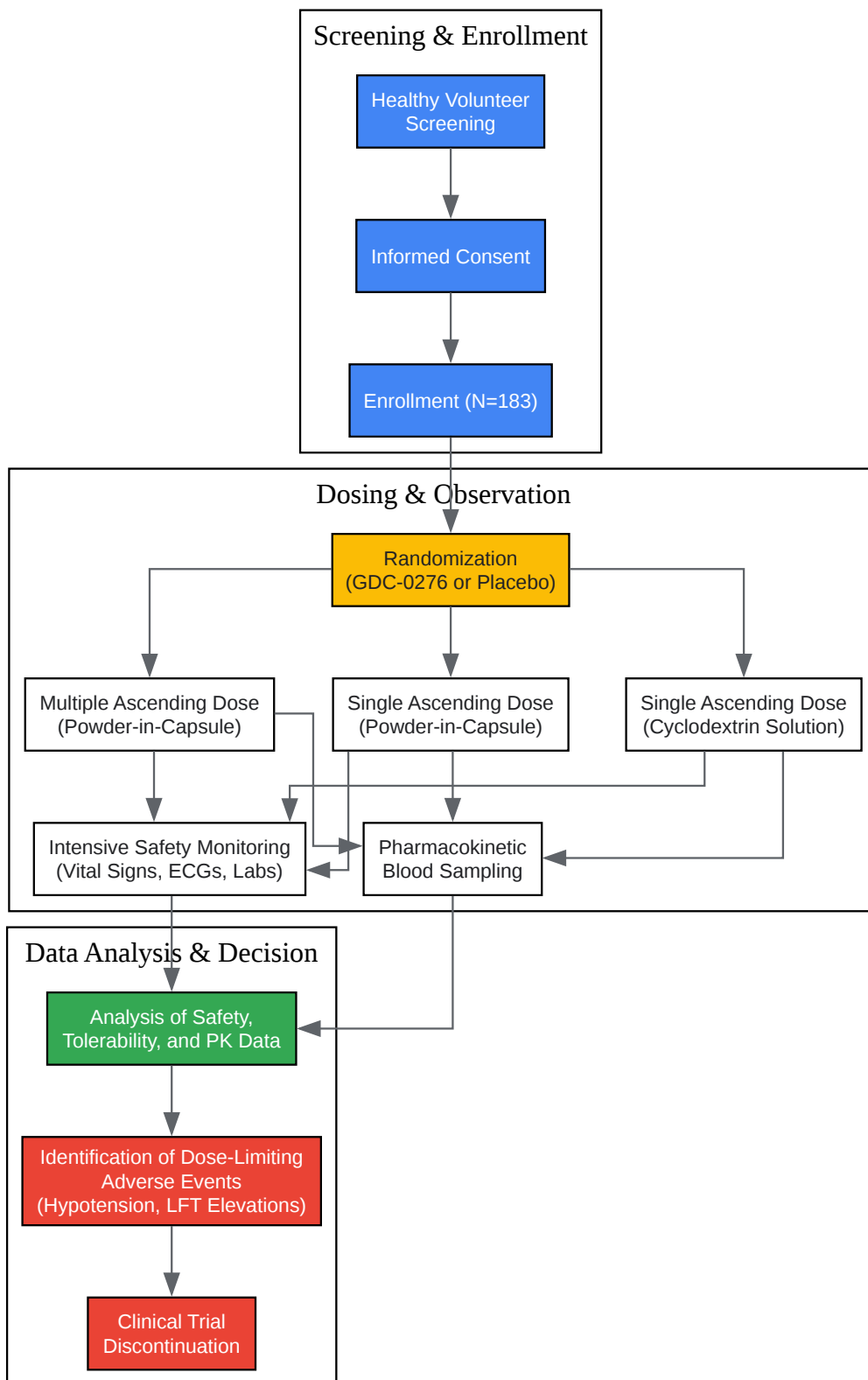
- Multiple Ascending Dose (MAD): Subjects received multiple oral doses of **GDC-0276** (as a powder-in-capsule) or a placebo for a specified duration (up to 10 or 14 days). Doses were escalated in subsequent cohorts based on safety and pharmacokinetic data.
- Safety Monitoring:
 - Continuous monitoring of vital signs (blood pressure, heart rate, etc.).
 - Regular physical examinations.
 - Serial electrocardiograms (ECGs).
 - Frequent blood and urine sampling for clinical laboratory tests (including liver function tests).
 - Recording of all adverse events.
- Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points after dosing to determine the plasma concentrations of **GDC-0276** over time.
- Data Analysis: Safety and tolerability were assessed by summarizing the incidence and severity of adverse events. Pharmacokinetic parameters (e.g., Cmax, AUC, t1/2) were calculated from the plasma concentration-time data.

Visualizations



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Caption: NaV1.7 Signaling Pathway and **GDC-0276** Mechanism of Action.



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Caption: **GDC-0276** Phase 1 Clinical Trial Workflow and Discontinuation.

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References

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